N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Overview
Description
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a useful research compound. Its molecular formula is C12H19BN2O2 and its molecular weight is 234.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis .
Mode of Action
It’s known that similar compounds are often used as additives in electrolytes to induce the decomposition of pf6- . This results in the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound is involved in the decomposition of PF6- in electrolytes, leading to the formation of a solid electrolyte interface (SEI) that is rich in LiF . This process is crucial in the context of lithium metal batteries, where the suppression of lithium dendrite growth is essential for battery safety and longevity .
Result of Action
The result of the action of this compound is the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF . This SEI helps suppress the growth of lithium dendrites in lithium metal batteries, enhancing their safety and longevity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds in the electrolyte . For instance, the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte can be detrimental to the SEI and cathode electrolyte interface (CEI), and this compound can help remove HF to protect these interfaces .
Properties
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-15-10(8-9)14-5/h6-8H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSDOOFCOGZVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350913-08-4 | |
Record name | 2-(Methylamino)pyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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